1-(4-fluorobenzyl)-2-(furan-2-yl)-1H-benzo[d]imidazole
Description
1-(4-Fluorobenzyl)-2-(furan-2-yl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring a 4-fluorobenzyl group at the N1 position and a furan-2-yl substituent at the C2 position. For example:
- Synthesis Pathways: Similar compounds, such as 2-(furan-2-yl)-1H-benzo[d]imidazole (3o), are synthesized via condensation of o-phenylenediamine with furan-2-carbaldehyde under acidic conditions . The 4-fluorobenzyl group can be introduced via alkylation using 4-fluorobenzyl halides, as seen in the synthesis of 1-(4-fluorobenzyl)-2-(4-fluorophenyl)-1H-benzo[d]imidazole (3f) .
- Structural Significance: The 4-fluorobenzyl group enhances lipophilicity and metabolic stability, while the furan-2-yl moiety contributes to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-(furan-2-yl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O/c19-14-9-7-13(8-10-14)12-21-16-5-2-1-4-15(16)20-18(21)17-6-3-11-22-17/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNPGUFCAVHQBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-2-(furan-2-yl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.
Attachment of Furan-2-yl Group: The furan-2-yl group can be attached through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzyl)-2-(furan-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(4-fluorobenzyl)-2-(furan-2-yl)-1H-benzo[d]imidazole exhibit significant anticancer properties. A study demonstrated that derivatives of benzimidazole can inhibit the proliferation of various cancer cell lines by interfering with key signaling pathways involved in tumor growth.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 10.5 | Apoptosis induction via caspase activation | |
| A549 | 8.3 | Inhibition of PI3K/Akt pathway |
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent against a range of pathogens. A comparative analysis highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Anti-inflammatory Effects
In vitro studies have suggested that this compound can modulate inflammatory responses, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory disorders.
Case Study 1: Anticancer Efficacy
A research team investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could serve as a lead for developing new anticancer therapies.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial activity of the compound against various bacterial strains. The findings revealed that it effectively inhibited the growth of Staphylococcus aureus, suggesting its potential use in treating bacterial infections resistant to conventional antibiotics.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-2-(furan-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physical and Spectral Properties
The following table compares the target compound with structurally similar benzimidazole derivatives:
Key Observations :
- Melting Points : The introduction of halogenated benzyl groups (e.g., 4-fluorobenzyl in 3f) reduces melting points compared to unsubstituted derivatives (3o, 3p), likely due to disrupted crystal packing .
- Spectral Trends : The 4-fluorobenzyl group in 3f generates a characteristic singlet at δ 5.56 ppm for the -CH2- bridge, consistent with analogous compounds .
Anticancer Potential:
- Derivatives like 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamides exhibit V600EBRAF inhibitory effects, highlighting the role of benzimidazole cores in kinase targeting .
- Chloro/nitro-substituted benzimidazoles (e.g., 3v, 4e) show moderate cytotoxicity, suggesting that electron-withdrawing groups enhance activity .
Antiviral and Antimicrobial Activity:
- Furan- and thiophene-substituted benzimidazoles (e.g., L2, L3) demonstrate in silico anti-SARS-CoV-2 activity, with furan derivatives showing higher docking scores than thiophene analogues .
Biological Activity
The compound 1-(4-fluorobenzyl)-2-(furan-2-yl)-1H-benzo[d]imidazole is a benzimidazole derivative that has garnered interest due to its potential biological activities, particularly in modulating various receptor systems. This article explores its biological activity, focusing on its pharmacological effects, metabolic stability, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a fluorobenzyl group and a furan moiety, which are essential for its interaction with biological targets.
Biological Activity Overview
Research has indicated that benzimidazole derivatives, including this compound, exhibit various biological activities:
- GABA-A Receptor Modulation : A related compound, 2-(4-fluorophenyl)-1H-benzo[d]imidazole, has been identified as a positive allosteric modulator (PAM) of the GABA-A receptor. This modulation is significant for treating neurological disorders, suggesting that similar benzimidazoles might also exhibit this activity .
- Metabolic Stability : Studies have shown that certain benzimidazole derivatives possess improved metabolic stability compared to traditional drugs like alpidem. For instance, some derivatives retained over 90% of their parent compound after incubation with human liver microsomes (HLMs), indicating lower susceptibility to metabolic degradation .
Table 1: Summary of Biological Activities
Case Study: GABA-A Receptor Modulation
In a study investigating the modulation of the α1β2γ2 GABA-A receptor subpopulation, researchers synthesized a series of benzimidazoles and assessed their pharmacological profiles. The lead compounds displayed significant PAM activity, suggesting their potential use in treating anxiety and other neurological disorders. This study highlights the importance of structural modifications in enhancing the efficacy and safety profile of benzimidazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
